5-(Thiazolidin-3-yl)benzene-1,3-diol
Overview
Description
5-(Thiazolidin-3-yl)benzene-1,3-diol is a heterocyclic organic compound that features a thiazolidine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is of interest due to its potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazolidin-3-yl)benzene-1,3-diol typically involves the reaction of a benzene-1,3-diol derivative with a thiazolidine precursor. One common method is the condensation reaction between 3,4-dihydroxybenzaldehyde and thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, higher purity reagents, and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Thiazolidin-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 5-(Thiazolidin-3-yl)benzene-1,3-quinone.
Reduction: Formation of this compound dihydro derivatives.
Substitution: Formation of halogenated derivatives like 5-(Thiazolidin-3-yl)-2,4-dihalobenzene-1,3-diol.
Scientific Research Applications
5-(Thiazolidin-3-yl)benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(Thiazolidin-3-yl)benzene-1,3-diol involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Benzene-1,3-diol:
Uniqueness
5-(Thiazolidin-3-yl)benzene-1,3-diol is unique due to the combination of the thiazolidine ring and the benzene-1,3-diol moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .
Properties
IUPAC Name |
5-(1,3-thiazolidin-3-yl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-8-3-7(4-9(12)5-8)10-1-2-13-6-10/h3-5,11-12H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFNHAUELKXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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